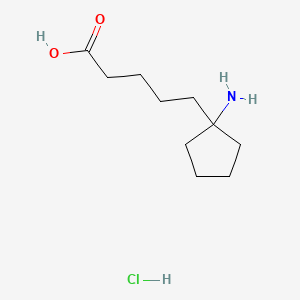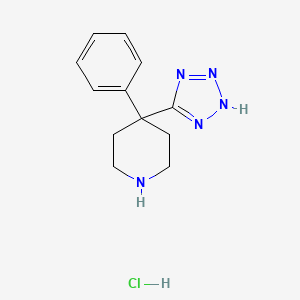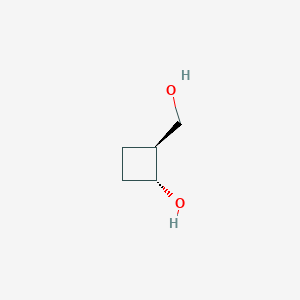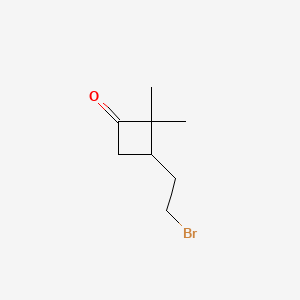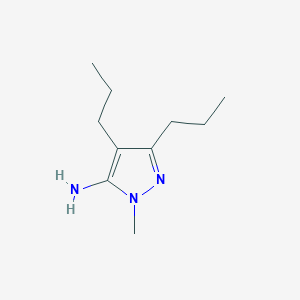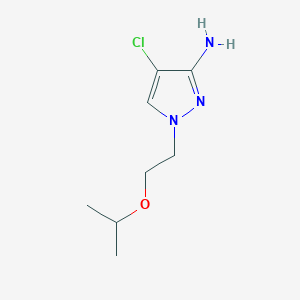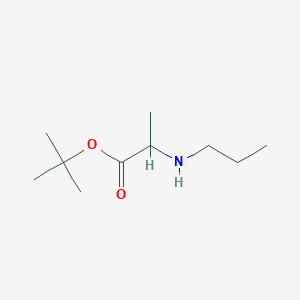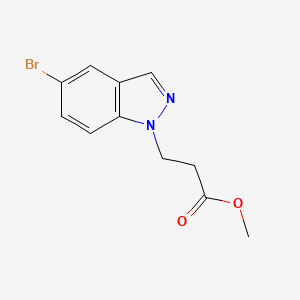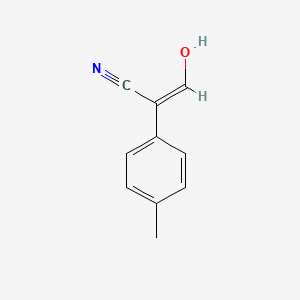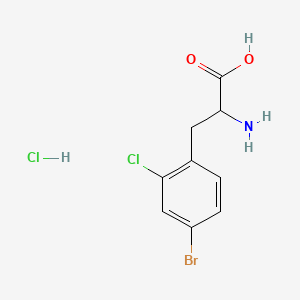
2-Amino-3-(4-bromo-2-chlorophenyl)propanoicacidhydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-3-(4-bromo-2-chlorophenyl)propanoic acid hydrochloride is an organic compound that belongs to the class of amino acids It is characterized by the presence of a bromine and chlorine atom attached to a phenyl ring, which is further connected to a propanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(4-bromo-2-chlorophenyl)propanoic acid hydrochloride typically involves the following steps:
Bromination and Chlorination: The starting material, phenylalanine, undergoes bromination and chlorination to introduce the bromine and chlorine atoms at the desired positions on the phenyl ring.
Amination: The brominated and chlorinated intermediate is then subjected to amination to introduce the amino group at the alpha position of the propanoic acid moiety.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-amino-3-(4-bromo-2-chlorophenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The amino and carboxyl groups can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and lithium aluminum hydride are commonly used.
Coupling Reactions: Palladium-catalyzed coupling reactions using reagents like palladium acetate and triphenylphosphine are typical.
Major Products Formed
The major products formed from these reactions include substituted phenylalanine derivatives, oxidized or reduced amino acids, and biaryl compounds.
Wissenschaftliche Forschungsanwendungen
2-amino-3-(4-bromo-2-chlorophenyl)propanoic acid hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and nanomaterials.
Biological Studies: The compound is used in biochemical assays to study enzyme activity and protein interactions.
Wirkmechanismus
The mechanism of action of 2-amino-3-(4-bromo-2-chlorophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The presence of the bromine and chlorine atoms on the phenyl ring can enhance its binding affinity to certain enzymes and receptors. The amino and carboxyl groups allow the compound to participate in hydrogen bonding and electrostatic interactions, which are crucial for its biological activity. The exact pathways and targets may vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-amino-3-(4-chlorophenyl)propanoic acid
- 2-amino-3-(4-bromophenyl)propanoic acid
- 2-amino-3-(2-chlorophenyl)propanoic acid
Uniqueness
2-amino-3-(4-bromo-2-chlorophenyl)propanoic acid hydrochloride is unique due to the presence of both bromine and chlorine atoms on the phenyl ring. This dual substitution can significantly influence its chemical reactivity and biological activity compared to similar compounds with only one halogen substituent. The combination of these halogens can enhance the compound’s ability to interact with specific molecular targets, making it a valuable tool in various research applications.
Eigenschaften
Molekularformel |
C9H10BrCl2NO2 |
|---|---|
Molekulargewicht |
314.99 g/mol |
IUPAC-Name |
2-amino-3-(4-bromo-2-chlorophenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C9H9BrClNO2.ClH/c10-6-2-1-5(7(11)4-6)3-8(12)9(13)14;/h1-2,4,8H,3,12H2,(H,13,14);1H |
InChI-Schlüssel |
FAJXYDKSXXVJRQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Br)Cl)CC(C(=O)O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


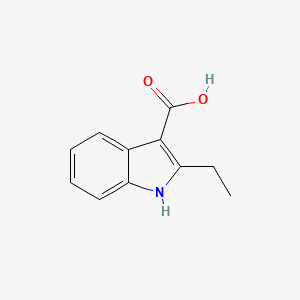
![4-hydroxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylicacid](/img/structure/B13477575.png)
